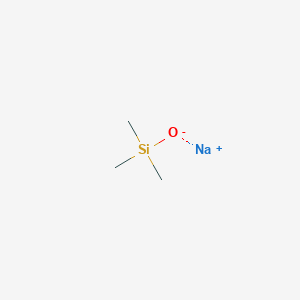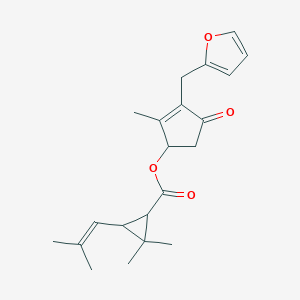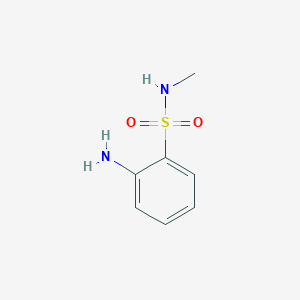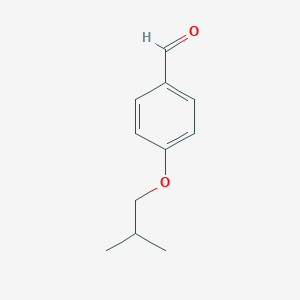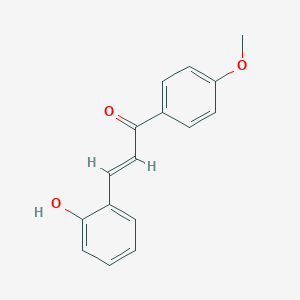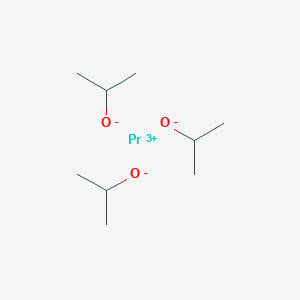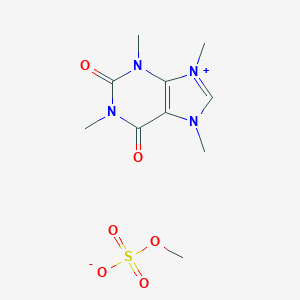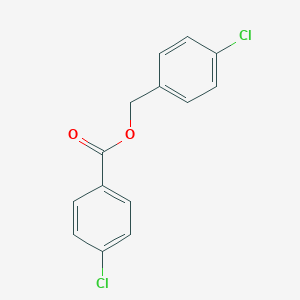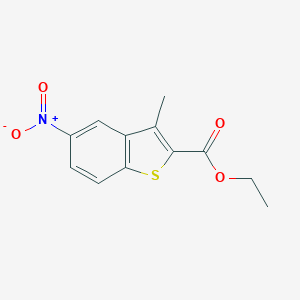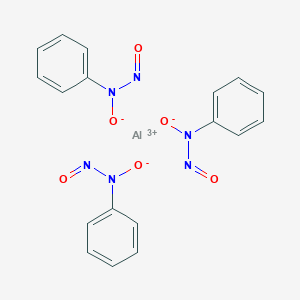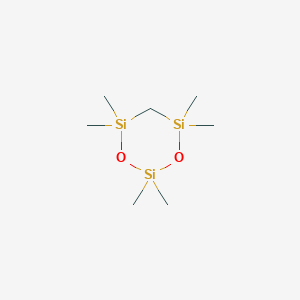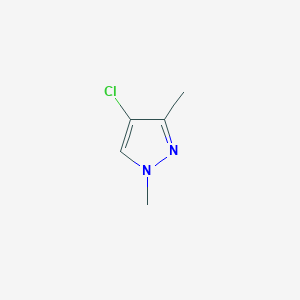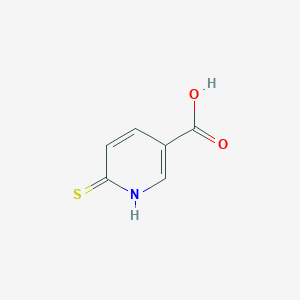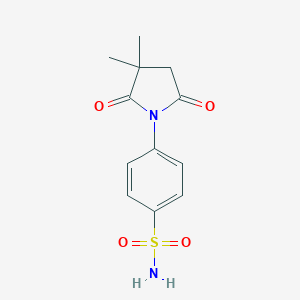
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields of research. In
Mechanism Of Action
The mechanism of action of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide involves the inhibition of enzymes that are essential for the survival and growth of microbes and cancer cells. It acts by binding to the active site of the enzyme and preventing it from carrying out its normal function. This results in the inhibition of cell growth and eventually leads to cell death.
Biochemical And Physiological Effects
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microbes, including bacteria, fungi, and viruses. It has also been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory conditions. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to protect neurons from damage.
Advantages And Limitations For Lab Experiments
The use of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide in lab experiments has a number of advantages and limitations. One advantage is its broad spectrum of antimicrobial activity, which makes it useful for studying the effects of antimicrobial agents on a wide range of microbes. Another advantage is its ability to inhibit the growth of cancer cells, which makes it useful for studying the mechanisms of cancer cell growth and development. However, one limitation is that it may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for the study of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide. One area of research is the development of new antibiotics that are based on the structure of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide and to identify any potential side effects or limitations of its use in scientific research.
Conclusion:
In conclusion, 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties, anti-inflammatory properties, and potential use in the treatment of cancer and neurodegenerative diseases. While there are advantages and limitations to its use in lab experiments, further research is needed to fully understand its mechanisms of action and potential applications.
Synthesis Methods
The synthesis of 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide involves the reaction of p-toluenesulfonyl chloride with 2,2-dimethylsuccinimide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide.
Scientific Research Applications
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in the development of new drugs for the treatment of Alzheimer's disease.
properties
CAS RN |
17100-84-4 |
|---|---|
Product Name |
2,2-Dimethyl-N-(p-sulfamoylphenyl) succinimide |
Molecular Formula |
C12H14N2O4S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O4S/c1-12(2)7-10(15)14(11(12)16)8-3-5-9(6-4-8)19(13,17)18/h3-6H,7H2,1-2H3,(H2,13,17,18) |
InChI Key |
GEODNDNCGLASJM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Other CAS RN |
17100-84-4 |
synonyms |
4-(3,3-Dimethyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
